molecular formula C18H29N3O3S B4463115 N~2~-mesityl-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-mesityl-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B4463115
M. Wt: 367.5 g/mol
InChI Key: HPECPJQQDOKKGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-mesityl-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide, also known as MMG or GSK1360707, is a novel small molecule that has been developed for use in scientific research. MMG is a potent and selective antagonist of the orexin-1 receptor, which is a G protein-coupled receptor that is involved in the regulation of wakefulness and other physiological processes.

Mechanism of Action

N~2~-mesityl-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide works by binding to and blocking the orexin-1 receptor, which is a G protein-coupled receptor that is involved in the regulation of wakefulness and other physiological processes. By blocking the receptor, N~2~-mesityl-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide inhibits the signaling pathways that are activated by orexin, which leads to a decrease in wakefulness and other physiological effects.
Biochemical and Physiological Effects:
N~2~-mesityl-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects. In animal studies, N~2~-mesityl-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide has been shown to decrease wakefulness and increase sleep, which suggests that the orexin-1 receptor plays a key role in the regulation of sleep-wake cycles. N~2~-mesityl-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to decrease food intake and body weight, which suggests that the orexin-1 receptor is involved in the regulation of feeding behavior. In addition, N~2~-mesityl-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide has been shown to decrease the rewarding effects of drugs of abuse, which suggests that the orexin-1 receptor may be a potential target for the treatment of drug addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N~2~-mesityl-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its potency and selectivity for the orexin-1 receptor. N~2~-mesityl-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide has been shown to be a highly effective antagonist of the receptor, which makes it an ideal tool for studying the receptor's function. However, one limitation of using N~2~-mesityl-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide is that it is a small molecule that may have off-target effects. Researchers must carefully control for these effects in order to ensure that the observed results are due to the specific inhibition of the orexin-1 receptor.

Future Directions

There are a number of future directions for the use of N~2~-mesityl-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide in scientific research. One potential application is the use of N~2~-mesityl-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide in the development of new treatments for sleep disorders, such as insomnia and narcolepsy. N~2~-mesityl-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide may also be useful in the development of new treatments for drug addiction, as it has been shown to decrease the rewarding effects of drugs of abuse. In addition, N~2~-mesityl-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide may be useful in the study of other physiological processes that are regulated by the orexin-1 receptor, such as stress and anxiety. Overall, N~2~-mesityl-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide is a valuable tool for studying the function of the orexin-1 receptor and has the potential to lead to new treatments for a variety of disorders.

Scientific Research Applications

N~2~-mesityl-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide has been used extensively in scientific research to study the role of the orexin-1 receptor in various physiological processes. N~2~-mesityl-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide has been shown to be a potent and selective antagonist of the orexin-1 receptor, which makes it an ideal tool for studying the receptor's function. N~2~-mesityl-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide has been used to investigate the role of the orexin-1 receptor in the regulation of sleep-wake cycles, feeding behavior, and drug addiction.

properties

IUPAC Name

N-(1-methylpiperidin-4-yl)-2-(2,4,6-trimethyl-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O3S/c1-13-10-14(2)18(15(3)11-13)21(25(5,23)24)12-17(22)19-16-6-8-20(4)9-7-16/h10-11,16H,6-9,12H2,1-5H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPECPJQQDOKKGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N(CC(=O)NC2CCN(CC2)C)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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